molecular formula C11H11N3O2 B1596602 2-Amino-5-(benzyloxy)pyrimidin-4(3h)-one CAS No. 93534-87-3

2-Amino-5-(benzyloxy)pyrimidin-4(3h)-one

Cat. No. B1596602
CAS RN: 93534-87-3
M. Wt: 217.22 g/mol
InChI Key: FXXPDGSSPYTMKH-UHFFFAOYSA-N
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Description



  • 2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one is a chemical compound with the molecular formula C₁₁H₁₁N₃O₂ .

  • It is a heterocyclic compound containing a pyrimidine ring with an amino group and a benzyloxy substituent.





  • Synthesis Analysis



    • The synthesis of 2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one can be achieved through various methods.

    • One approach involves the reaction of 3-oxo-2-arylhydrazonopropanals with ethyl cyanoacetate and malononitrile, leading to the formation of 2-amino-5-arylazo-6-aryl substituted nicotinates.

    • Another method utilizes the same reaction but with different substituents on the arylazo moiety to form pyridazinones.

    • The 2-aminoazonicotinates can be condensed with DMF-DMA to afford amidines, which then cyclize to yield the targeted pyrido[2,3-d]pyrimidine derivatives.





  • Molecular Structure Analysis



    • Molecular Formula : C₁₁H₁₁N₃O₂

    • Average Mass : 217.224 Da

    • Monoisotopic Mass : 217.085129 Da

    • ChemSpider ID : 229965





  • Chemical Reactions Analysis



    • Protodeboronation of pinacol boronic esters is a valuable transformation for accessing 2-amino-5-(benzyloxy)pyrimidin-4(3H)-one.

    • This radical-based approach allows for the functionalization of alkyl boronic esters, leading to the formation of the desired compound.





  • Physical And Chemical Properties Analysis



    • Melting Point : Not specified

    • Solubility : Not specified

    • Stability : Bench stable

    • Toxicity : Not specified




  • Scientific Research Applications

    Synthesis and Application in Unnatural Amino Acids

    Researchers have utilized the p-benzyloxybenzyloxy group to mask the oxo function of the 4(3H)-pyrimidinone ring in the synthesis of new unnatural amino acids. This innovative approach involves an aromatic nucleophilic substitution reaction, demonstrating the compound's utility in creating novel amino acid derivatives for potential applications in drug design and biomolecular research (ElMarrouni & Heras, 2015).

    Antimicrobial and Insecticidal Potential

    Another study explored the synthesis of pyrimidine linked pyrazole heterocyclics, showing significant antimicrobial and insecticidal potential. This suggests the versatility of the compound in contributing to the development of new pesticides and antimicrobial agents, highlighting its importance in agricultural and pharmaceutical industries (Deohate & Palaspagar, 2020).

    Corrosion Inhibition

    The benzyl substitution on pyrimidine derivatives, including structures related to 2-Amino-5-(benzyloxy)pyrimidin-4(3h)-one, has been investigated for its corrosion inhibition performance on mild steel in acidic solutions. This research opens up new avenues for the compound's application in industrial corrosion protection, showcasing its utility in materials science (Hou et al., 2019).

    Crystal Structure and Theoretical Studies

    The compound's derivatives have been synthesized and structurally characterized, with further exploration into their electronic structure using density functional theory (DFT). Such studies provide valuable insights into the compound's chemical reactivity and potential applications in designing molecules with desired properties for various scientific fields (Murugavel et al., 2014).

    Anti-HIV Activity

    Research into the synthesis and biological evaluation of pyrimidin-4(3H)-one derivatives as potential non-nucleoside HIV-1 reverse transcriptase inhibitors highlights the compound's potential in contributing to the development of new antiretroviral drugs. This underscores its significance in medical research, particularly in the fight against HIV/AIDS (Khalifa & Al-Omar, 2014).

    Safety And Hazards



    • No specific safety hazards are reported for this compound.

    • As with any chemical, standard safety precautions should be followed during handling and use.




  • Future Directions



    • Investigate additional synthetic routes for 2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one.

    • Explore its potential applications in drug discovery and catalysis.




    properties

    IUPAC Name

    2-amino-5-phenylmethoxy-1H-pyrimidin-6-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H11N3O2/c12-11-13-6-9(10(15)14-11)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,12,13,14,15)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FXXPDGSSPYTMKH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)COC2=CN=C(NC2=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H11N3O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70294176
    Record name 2-amino-5-(benzyloxy)pyrimidin-4(3h)-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70294176
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    217.22 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Amino-5-(benzyloxy)pyrimidin-4(3h)-one

    CAS RN

    93534-87-3
    Record name 93534-87-3
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94995
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name 2-amino-5-(benzyloxy)pyrimidin-4(3h)-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70294176
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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